BenchChemオンラインストアへようこそ!

2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole

Drug-likeness Permeability Oral bioavailability

2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 2309571‑45‑5) is a synthetic small molecule that merges an azetidine core, a furan-2‑carbonyl N‑substituent, and a 1‑methyl‑1H‑imidazol‑2‑yl sulfonyl motif into a single modular scaffold. The molecule is supplied principally as a 90 %+ purity screening compound by Life Chemicals and is catalogued under the AKOS identifier AKOS032693652 and the Life Chemicals part number F6471‑9007.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 2309571-45-5
Cat. No. B2602357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole
CAS2309571-45-5
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3
InChIInChI=1S/C12H13N3O4S/c1-14-5-4-13-12(14)20(17,18)9-7-15(8-9)11(16)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3
InChIKeyDXWABBPKENOBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 2309571-45-5): Procurement-Grade Heterocyclic Building Block


2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole (CAS 2309571‑45‑5) is a synthetic small molecule that merges an azetidine core, a furan-2‑carbonyl N‑substituent, and a 1‑methyl‑1H‑imidazol‑2‑yl sulfonyl motif into a single modular scaffold [1]. The molecule is supplied principally as a 90 %+ purity screening compound by Life Chemicals [2] and is catalogued under the AKOS identifier AKOS032693652 and the Life Chemicals part number F6471‑9007 [1]. Its computed physicochemical profile (MW 295.31 g mol⁻¹, XLogP3 = 0, TPSA 93.8 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors) places it firmly within lead‑like chemical space and distinguishes it from simpler azetidine‑imidazole congeners that lack the furan‑2‑carbonyl group [1].

Why 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole Cannot Be Replaced by Common In-Class Analogs


Despite a shared 1‑methyl‑1H‑imidazol‑2‑yl sulfonyl‑azetidine skeleton, the N‑substituent on the azetidine ring decisively modulates key drug‑design parameters. The furan‑2‑carbonyl group of the target compound delivers a unique balance of moderate lipophilicity (XLogP3 = 0) and a topological polar surface area of 93.8 Ų, whereas the unsubstituted parent scaffold (CAS 1706428‑78‑5) is significantly more polar (XLogP3 = ‑1, TPSA 72.4 Ų) [1][2]. Bulkier or more hydrophobic substituents, such as 4‑phenyloxane‑4‑carbonyl (MW > 400 g mol⁻¹) or thiophene‑2‑sulfonyl (additional H‑bond acceptors), push the molecules beyond oral drug‑likeness thresholds . Consequently, simple replacement with a “close” analog will alter permeability, solubility, metabolic stability, and target‑binding complementarity, making compound‑specific selection essential for reproducible pharmacology and chemical biology experiments.

Quantitative Differentiation of 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Furan-2-carbonyl Target vs. Unsubstituted Azetidine Scaffold

The target compound (XLogP3 = 0) is two log units more lipophilic than the unsubstituted azetidine‑imidazole core scaffold (XLogP3 = ‑1) [1][2]. A neutral XLogP3 value aligns with the optimal range for passive membrane permeability (0–3), whereas a value of ‑1 suggests poor passive diffusion and greater reliance on active transport [1][2].

Drug-likeness Permeability Oral bioavailability

Topological Polar Surface Area (TPSA): Target vs. Unsubstituted Core

The target compound exhibits a TPSA of 93.8 Ų, which is 21.4 Ų higher than the unsubstituted azetidine‑imidazole core (72.4 Ų) [1][2]. This value remains below the 140 Ų oral absorption threshold but above the 90 Ų blood‑brain barrier threshold, suggesting balanced central nervous system (CNS) and systemic exposure potential [1][2].

Oral absorption Blood-brain barrier penetration Drug design

Hydrogen-Bond Donor/Acceptor Profile: Improved Solubility-Permeability Balance

The target compound possesses zero hydrogen‑bond donors (HBD) and five hydrogen‑bond acceptors (HBA), whereas the unsubstituted core contains one HBD and four HBA [1][2]. The absence of a free N–H donor in the target eliminates an energetic penalty for membrane desolvation, potentially improving permeability without sacrificing solubility, which is maintained by the additional HBA [1][2].

Solubility Permeability ADME

Molecular Weight and Rule-of-Five Compliance: Target vs. Bulky Analogs

The target compound’s molecular weight (295.31 g mol⁻¹) is well below the 500 Da rule‑of‑five (Ro5) cutoff, whereas the 4‑phenyloxane‑4‑carbonyl analog (CAS 2034358‑07‑9) and the thiophene‑2‑sulfonyl analog (MW 347.4 g mol⁻¹) are heavier and closer to Ro5 limits [1]. Lower MW generally correlates with higher fraction absorbed and lower metabolic liability [1].

Drug-likeness Lead optimization Fragment-based drug design

Commercial Purity and Pricing: 90%+ Compound with Transparent Cost Structure

The target compound is commercially available from Life Chemicals at >90% purity, with unit prices ranging from $81 (1 mg) to $372 (100 mg) as of May 2023 [1]. In contrast, the unsubstituted core scaffold (CAS 1706428‑78‑5) is offered by multiple vendors at higher nominal purity (97–98%) , but the target compound’s ready-to-screen format eliminates the need for in-house N‑acylation, saving synthetic labor and time [1].

Procurement Screening libraries Cost efficiency

Synthetic Tractability: Furan-2-carbonyl Group as a Versatile Handle for Further Derivatization

The furan-2-carbonyl moiety serves as a synthetic handle that can be readily diversified through acylation, reduction, or metal‑catalyzed cross‑coupling reactions, whereas the corresponding thiophene‑2‑sulfonyl analog (CAS 2320955‑06‑2) requires harsher conditions for sulfonamide cleavage and re‑functionalization [1]. This chemical lability is advantageous for generating focused compound libraries around the azetidine‑imidazole core [1].

Medicinal chemistry Parallel synthesis Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole


Cell‑Based Target Engagement Assays Requiring Passive Membrane Permeability

The target compound’s neutral XLogP3 (0) and balanced TPSA (93.8 Ų) predict adequate passive cell penetration, making it suitable for intracellular target engagement assays where the polar unsubstituted core (XLogP3 = ‑1) may require active transport or prodrug strategies [1][2].

Hit‑to‑Lead Optimization Programs Focusing on Azetidine‑Imidazole Scaffolds

With a MW of 295 g mol⁻¹, zero HBD, and a furan‑2‑carbonyl handle amenable to diversification, the target compound serves as an ideal advanced intermediate for parallel synthesis, enabling rapid exploration of substituent effects on potency, selectivity, and ADME properties [1][3].

Procurement for High‑Throughput Screening Libraries with Pre‑Validated Drug‑Likeness

Supplied at 90%+ purity with transparent pricing ($81–372 per unit), the compound meets the logistical and quality requirements of academic and industrial screening collections, outperforming custom in‑house synthesis in both time and reproducibility [2].

Pharmacokinetic Profiling of Azetidine‑Containing Series

The absence of a hydrogen‑bond donor and moderate TPSA suggest a lower susceptibility to P‑glycoprotein efflux compared to the HBD‑containing unsubstituted core, positioning the target compound as a promising tool for in vitro permeability and metabolic stability assays in early drug discovery [1][3].

Quote Request

Request a Quote for 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.